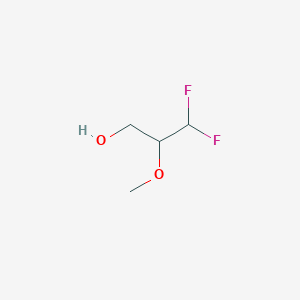
2,3,4,6-Tetrafluoro-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrafluoro-5-iodopyridine is a fluorinated heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of four fluorine atoms and one iodine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetrafluoro-5-iodopyridine can be synthesized through several methods. One common approach involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide (DMF) at elevated temperatures. This reaction leads to the substitution of one fluorine atom with an iodine atom, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetrafluoro-5-iodopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide ion, methoxide ion, and ammonia, leading to the formation of corresponding substituted pyridines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Ullmann reaction, to form bipyridyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Coupling Reactions: Reagents such as copper catalysts are used in the Ullmann reaction, and the reactions are conducted under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Coupling Reactions:
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrafluoro-5-iodopyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is employed in the development of herbicides and insecticides due to its unique chemical properties.
Materials Science:
Mecanismo De Acción
The mechanism of action of 2,3,4,6-tetrafluoro-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoro-4-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Pentafluoropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
2,3,4,6-Tetrafluoro-5-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms allows for versatile chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C5F4IN |
|---|---|
Peso molecular |
276.96 g/mol |
Nombre IUPAC |
2,3,4,6-tetrafluoro-5-iodopyridine |
InChI |
InChI=1S/C5F4IN/c6-1-2(7)4(8)11-5(9)3(1)10 |
Clave InChI |
LWZAWYMKMQYTJZ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=NC(=C1I)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)
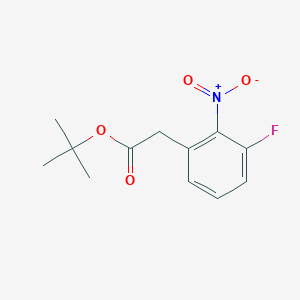
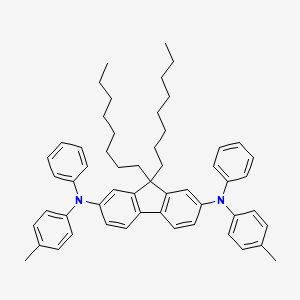
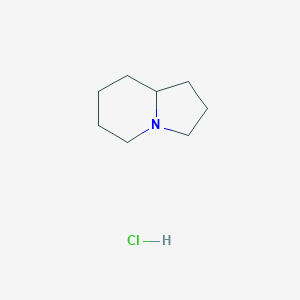
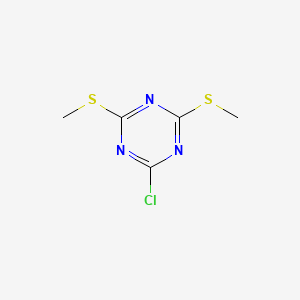
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)
![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)

